molecular formula C22H21N3O4 B6490741 2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326904-44-2

2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Numéro de catalogue: B6490741
Numéro CAS: 1326904-44-2
Poids moléculaire: 391.4 g/mol
Clé InChI: OKXWJAMNCLGGDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core structure. Its key structural features include:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold.
  • A 3,4-dimethoxyphenyl group at position 2.
  • A 3-methoxyphenylmethyl substituent at position 3.

This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of methoxy groups on the aryl rings likely enhances lipophilicity and influences binding interactions with biological targets .

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-17-6-4-5-15(11-17)14-24-9-10-25-19(22(24)26)13-18(23-25)16-7-8-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXWJAMNCLGGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazolo-pyrazinones and pyrazoline derivatives:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
Target Compound 3,4-dimethoxyphenyl (C2), (3-methoxyphenyl)methyl (C5) 389.45 (calc.) Three methoxy groups; compact substituents
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-chlorophenyl (C2), 3,4-dimethoxyphenethyl (C5) 419.88 Chlorine atom enhances electronegativity; phenethyl chain increases bulk
2-(3,4-Dimethoxyphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-pyrazolo-pyrazin-4-one 3,4-dimethoxyphenyl (C2), tetrahydroquinoline-oxoethyl (C5) 444.48 Extended substituent with tetrahydroquinoline; potential for enhanced binding
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 3,4-dimethylphenyl (N1), 4-methoxyphenyl (C5) 356.47 Pyrazoline core (non-fused); lower molecular weight

Key Observations :

  • The target compound’s three methoxy groups contribute to higher polarity compared to chlorinated or alkyl-substituted analogues (e.g., the 4-chlorophenyl derivative in ).
  • Bulkier substituents (e.g., tetrahydroquinoline in ) increase molecular weight and may improve pharmacokinetic profiles by enhancing protein binding.
Comparison with Analogues:
  • Pyrazoline derivatives (e.g., ): Synthesized via chalcone intermediates reacting with hydrazines under acidic conditions.
  • Tetrahydroquinoline-containing analogue (): Likely involves amide coupling or palladium-catalyzed cross-coupling.
Melting Points and Solubility:
  • Pyrazoline derivatives () exhibit melting points between 100–124°C, suggesting moderate crystallinity.
  • The target compound’s methoxy-rich structure may result in higher melting points (>200°C) and reduced aqueous solubility compared to non-polar analogues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.